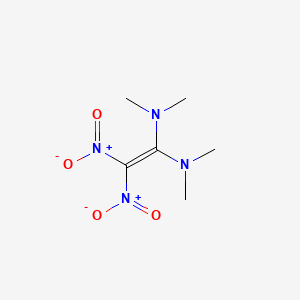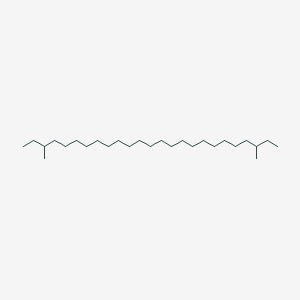
Dibenz(a,h)anthracene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz(a,h)anthracene-1,2-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms of the dibenz(a,h)anthracene structure. The compound is of significant interest in scientific research due to its potential biological effects and its role in the study of PAH metabolism and toxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenz(a,h)anthracene-1,2-diol typically involves the hydroxylation of dibenz(a,h)anthracene. One common method is the catalytic oxidation of dibenz(a,h)anthracene using osmium tetroxide (OsO₄) as the oxidizing agent. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions to yield the diol product.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenz(a,h)anthracene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon or partially reduced intermediates.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives such as quinones, reduced hydrocarbons, and various substituted aromatic compounds.
Applications De Recherche Scientifique
Dibenz(a,h)anthracene-1,2-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism and reactivity of PAHs.
Biology: The compound is investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Research focuses on its potential role in carcinogenesis and its effects on cellular processes.
Industry: It is used in the development of analytical methods for detecting and quantifying PAHs in environmental samples.
Mécanisme D'action
The mechanism of action of dibenz(a,h)anthracene-1,2-diol involves its metabolic activation to reactive intermediates. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound’s effects are mediated through the formation of DNA adducts and the subsequent activation of cellular pathways involved in DNA repair, apoptosis, and cell cycle regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenz(a,h)anthracene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-diol: Another PAH derivative with similar metabolic pathways and biological effects.
Chrysene-1,2-diol: A structurally related compound with comparable reactivity and toxicity.
Uniqueness
Dibenz(a,h)anthracene-1,2-diol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological interactions. Its study provides insights into the metabolic activation and detoxification of PAHs, contributing to the understanding of their carcinogenic mechanisms.
Propriétés
Numéro CAS |
124027-77-6 |
|---|---|
Formule moléculaire |
C22H14O2 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
naphtho[8,7-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H14O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,23-24H |
Clé InChI |
LIUQDWBKHRLZRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(=C(C=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
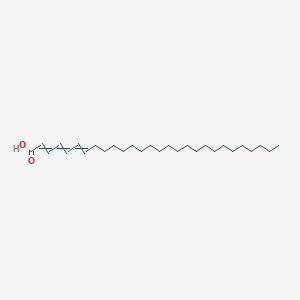
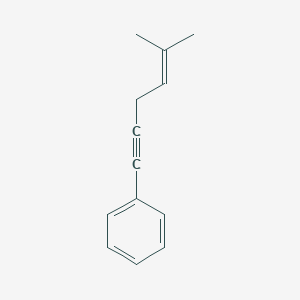

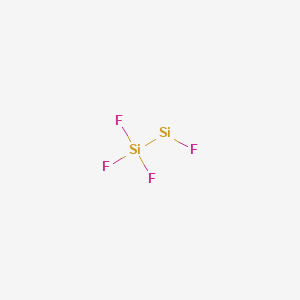

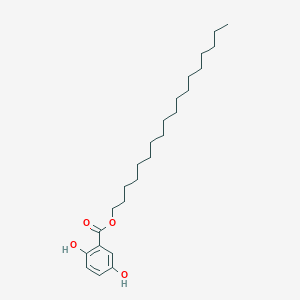


![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)

